Cas no 146924-92-7 ((3S,4R)-3-Hydroxy-4-phenylazetidin-2-one)

(3S,4R)-3-Hydroxy-4-phenylazetidin-2-one is a chiral β-lactam derivative with a hydroxyl group at the 3-position and a phenyl substituent at the 4-position. Its stereospecific structure makes it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and bioactive compounds. The rigid azetidinone core enhances stability, while the functional groups provide versatility for further derivatization.
(3S,4R)-3-Hydroxy-4-phenylazetidin-2-one structure
146924-92-7 structure
Product Name:(3S,4R)-3-Hydroxy-4-phenylazetidin-2-one
CAS No:146924-92-7
MF:C9H9NO2
MW:163.173262357712
CID:1089781
PubChem ID:10219588
Update Time:2025-06-17

(3S,4R)-3-Hydroxy-4-phenylazetidin-2-one Chemical and Physical Properties

Names and Identifiers

    • (3S,4R)-3-Hydroxy-4-phenylazetidin-2-one
    • cis-3-hydroxy-4-phenylazetidin-2-one
    • 3-Hydroxy-4-phenylazetidin-2-one, (3S,4R)-
    • Cabazitaxel Impurity 12
    • SCHEMBL2112086
    • CIS-3-HYDROXY-4PHENYL-AZETIDIN-2-ONE
    • 133161-35-0
    • 146924-92-7
    • (+)-cis-3-hydroxy-4-phenyl-azetidin-2-one
    • Cis-3-hydroxy-4-phenyl-azetidin-2-one
    • 2-Azetidinone, 3-hydroxy-4-phenyl-, (3S-cis)-
    • (3S,4R)-3-Hydroxy-4-phenyl-2-azetidinone
    • 2-Azetidinone, 3-hydroxy-4-phenyl-, (3S,4R)-
    • AKOS022173262
    • KU6NJX3UBV
    • cis-3-(hydroxy)-4-phenyl-2-azetidinone
    • racemic cis-3-hydroxy-4-phenylazetidin-2-one
    • FBZSDKXFQUKDLD-SFYZADRCSA-N
    • racemic (+/-)-cis-3-hydroxy-4-phenyl-azetidin-2-one
    • DTXSID90436854
    • Racemic cis-3-hydroxy-4-phenyl-azetidin-2-one
    • Inchi: 1S/C9H9NO2/c11-8-7(10-9(8)12)6-4-2-1-3-5-6/h1-5,7-8,11H,(H,10,12)/t7-,8+/m1/s1
    • InChI Key: FBZSDKXFQUKDLD-SFYZADRCSA-N
    • SMILES: O[C@@H]1C(N[C@@H]1C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 163.063328530g/mol
  • Monoisotopic Mass: 163.063328530g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 187
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 49.3Ų

(3S,4R)-3-Hydroxy-4-phenylazetidin-2-one Pricemore >>

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